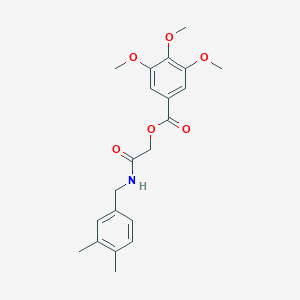

![molecular formula C24H23N5O2S2 B2463703 N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892745-77-6](/img/structure/B2463703.png)

N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

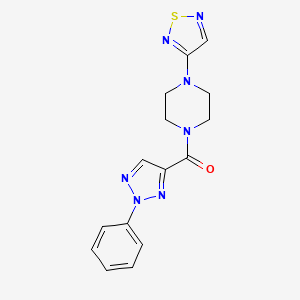

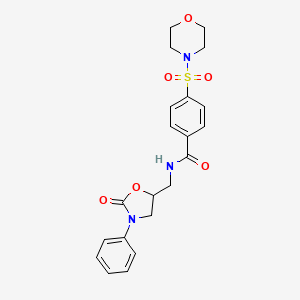

Triazoles are heterocyclic compounds that contain five members, including three nitrogen and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

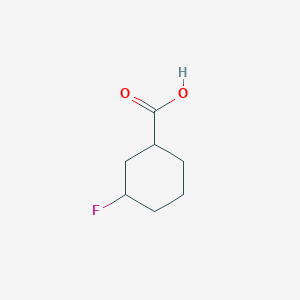

Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is not available in the literature I have access to.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine reveal complex interactions and properties. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine through cyclization of related compounds shows the formation of inversion dimers and π-stacking interactions between aromatic systems, highlighting the structural complexity of these molecules (Repich et al., 2017).

Biological Activity and Selectivity

The study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines reveals their potential as selective serotonin 5-HT6 receptor antagonists. Specific compounds within this family demonstrate significant binding affinity and functional inhibition of serotonin responses, indicating their potential in therapeutic applications targeting serotonin receptors (Ivachtchenko et al., 2010).

Chemical Properties and Synthesis Routes

The research on ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates presents new synthetic routes and investigates tautomerism within these compounds. This work contributes to our understanding of the chemical behavior and potential applications of pyrimidine and triazine derivatives in medicinal chemistry (Dolzhenko et al., 2006).

Antimicrobial and Antitumor Activity

A notable application is in the development of new compounds with antimicrobial and antitumor activities. The synthesis of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and other fused ring systems incorporating phenylsulfonyl moieties has led to the discovery of potent Aurora-A kinase inhibitors, showing significant cytotoxic activity against colon tumor cell lines (Shaaban et al., 2011).

Propiedades

IUPAC Name |

N-benzyl-10-(2,5-dimethylphenyl)sulfonyl-N-ethyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2S2/c1-4-28(15-18-8-6-5-7-9-18)22-21-19(12-13-32-21)29-23(25-22)24(26-27-29)33(30,31)20-14-16(2)10-11-17(20)3/h5-14H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQWVXVOPPCPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2463625.png)

![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)

![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)